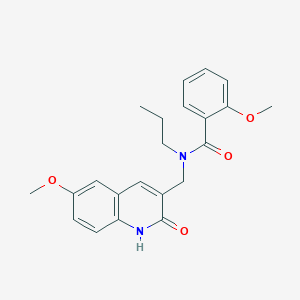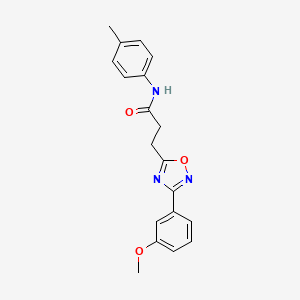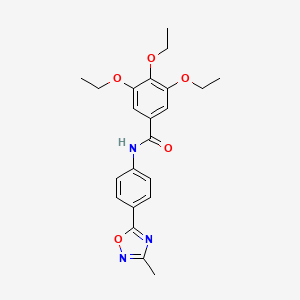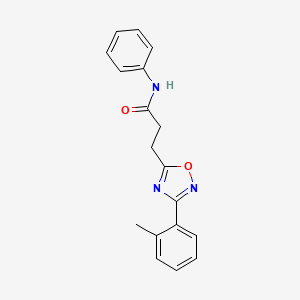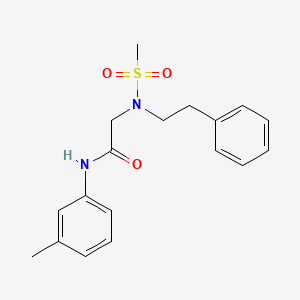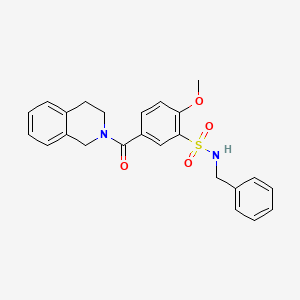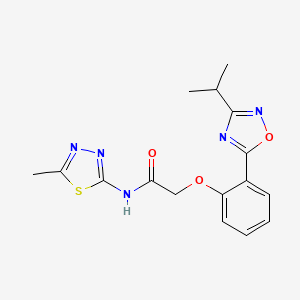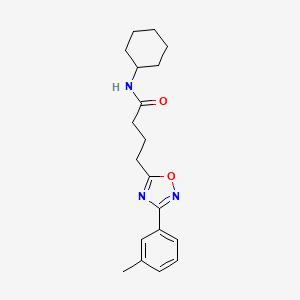
N-cyclohexyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a compound that has gained significant attention in scientific research due to its potential applications. The compound is a type of oxadiazole derivative and has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has potential applications in scientific research. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also demonstrated antibacterial activity against various strains of bacteria.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways in cells. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that play a role in inflammation. In addition, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has advantages and limitations for lab experiments. The compound has high solubility in polar solvents, making it easy to dissolve in various solutions. It also has a high yield when synthesized through the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with N-cyclohexyl-4-aminobutanenitrile in the presence of DCC. However, the compound has limited stability in solution and can degrade over time. It also has limited bioavailability in vivo, making it difficult to study its effects in animal models.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its effects on other signaling pathways involved in cancer, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway. Further studies can also investigate the structure-activity relationship of the compound to optimize its pharmacological properties.
Synthesemethoden
N-cyclohexyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through various methods. One of the most common methods is the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with N-cyclohexyl-4-aminobutanenitrile in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields this compound with a high yield.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-7-5-8-15(13-14)19-21-18(24-22-19)12-6-11-17(23)20-16-9-3-2-4-10-16/h5,7-8,13,16H,2-4,6,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPPEJWPKGIRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725160 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

